molecular formula C8H10FNO2 B13360133 Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate

Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B13360133
M. Wt: 171.17 g/mol
InChI Key: IFVWMCYFJGRABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that features a pyrrole ring substituted with a fluoro group, a methyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3-fluoro-1-methyl-1H-pyrrole-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction proceeds through esterification, where the carboxylic acid group reacts with ethanol to form the ethyl ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,3-dicarboxylates, while reduction can produce pyrrolidines.

Scientific Research Applications

Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-methyl-1H-pyrrole-3-carboxylate
  • 4-Methyl-1H-pyrrole-2-carboxylate
  • 1-Methyl-1H-pyrrole-2-carboxylate

Uniqueness

Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties compared to similar compounds. The fluoro group can enhance the compound’s stability, reactivity, and binding affinity to biological targets .

Biological Activity

Ethyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic implications based on various studies.

This compound can be synthesized through efficient chemical routes that yield high purity and scalability. The synthesis typically involves the reaction of readily available starting materials, leading to good overall yields. One study reported a method that achieved a purity of 99% for the compound, making it suitable for further biological evaluations .

Antiviral Activity

Recent research indicates that this compound exhibits significant antiviral properties, particularly against the Hepatitis B virus (HBV). It has been identified as a key fragment in the development of potent drug candidates for HBV treatment. The compound's mechanism appears to involve inhibition of viral replication pathways, although detailed mechanisms remain under investigation .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For example, one study reported an IC50 value of less than 10 nM against specific bacterial targets, indicating strong inhibitory effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the pyrrole ring influence biological activity. The presence of the fluorine atom at the 3-position enhances the compound's potency against certain pathogens. Additionally, substituents on the pyrrole ring can significantly alter its pharmacological profile. For instance, compounds with electron-withdrawing groups at specific positions have been associated with increased anti-tuberculosis activity .

Case Study 1: Anti-HBV Activity

In a study focused on antiviral agents against HBV, this compound was evaluated alongside other derivatives. The results indicated that this compound displayed superior efficacy compared to traditional antiviral agents, with a notable reduction in viral load in treated cell cultures .

Case Study 2: Antimicrobial Efficacy

Another significant study assessed the antimicrobial properties of this compound. The compound was tested against various bacterial strains, showing minimal inhibitory concentrations (MICs) in the low microgram per milliliter range. This suggests its potential as a lead candidate for developing new antibiotics .

Table 1: Biological Activity Summary of this compound

Biological ActivityTarget PathogenIC50/MIC ValueReference
AntiviralHepatitis B VirusNot specified
AntimicrobialStaphylococcus aureus<10 nM
AntimicrobialEscherichia coliLow µg/mL
Anti-tuberculosisMycobacterium tuberculosisMIC < 0.016 µg/mL

Properties

Molecular Formula

C8H10FNO2

Molecular Weight

171.17 g/mol

IUPAC Name

ethyl 3-fluoro-1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C8H10FNO2/c1-3-12-8(11)7-6(9)4-5-10(7)2/h4-5H,3H2,1-2H3

InChI Key

IFVWMCYFJGRABA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN1C)F

Origin of Product

United States

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